(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Description
Properties
IUPAC Name |
(1-cyclopentylbenzotriazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-8-9-5-6-12-11(7-9)14-15-16(12)10-3-1-2-4-10/h5-7,10H,1-4,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTUCLFSUGZYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)CN)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[d]triazole Core
- Starting from Methyl 1,2,3-benzotriazole-5-carboxylate: Reduction of this ester with lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF) at room temperature for 4 hours yields (1H-benzo[d]triazol-5-yl)methanol with high yield (~81%). This intermediate is crucial for further functionalization to methanamine.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | LiAlH4, THF, 20°C, 4 h | (1H-benzo[d]triazol-5-yl)methanol | 81% |
Introduction of the Methanamine Group
Conversion of Methanol to Methanamine: The hydroxyl group of (1H-benzo[d]triazol-5-yl)methanol can be transformed into an amine group via standard amination techniques such as:
Mesylation or Tosylation followed by Ammonolysis: The alcohol is converted into a good leaving group (mesylate or tosylate), then treated with ammonia or an amine source to yield the methanamine.
Direct Reductive Amination: Alternatively, oxidation of the alcohol to an aldehyde followed by reductive amination with cyclopentylamine introduces the cyclopentyl substituent on the triazole nitrogen and the methanamine functionality at the 5-position.
Introduction of the Cyclopentyl Group at N-1 Position
- N-Alkylation of Benzo[d]triazole: The cyclopentyl group can be introduced by N-alkylation of the benzo[d]triazole nucleus using cyclopentyl halides (e.g., cyclopentyl bromide) under basic conditions, such as potassium carbonate in DMF or ethanol at reflux.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Cyclopentyl bromide, K2CO3, DMF, reflux | N-cyclopentyl benzo[d]triazole | Alkylation at N-1 position |
- This step is typically performed before or after methanamine introduction depending on the synthetic route chosen.
Representative Synthetic Scheme (Proposed)
Analytical and Yield Data from Related Studies
The reduction of methyl 1,2,3-benzotriazole-5-carboxylate to the corresponding alcohol proceeds with 81% yield and produces a light brown solid characterized by ^1H NMR and mass spectrometry confirming the structure.
N-alkylation reactions of benzo[d]triazoles with alkyl halides typically afford high yields (70-90%) under standard basic conditions and mild heating, with regioselectivity at the N-1 position.
Reductive amination methods for aldehydes with amines such as cyclopentylamine are well-established, often yielding >80% pure product when using sodium cyanoborohydride as the reducing agent.
Summary Table of Key Preparation Steps
Research Findings and Considerations
The metal-catalyzed azide-alkyne cycloaddition provides a robust and regioselective method to construct the benzo[d]triazole core, which is essential for the synthesis of the target compound.
The reduction of benzo[d]triazole carboxylates to alcohols is a reliable step that can be efficiently performed with lithium aluminium hydride, providing a key intermediate for further functionalization.
Functional group interconversions such as oxidation to aldehydes and subsequent reductive amination are well-established and can introduce the methanamine moiety with good control and yields.
N-alkylation to introduce the cyclopentyl substituent on the nitrogen atom is straightforward and compatible with the triazole ring system.
The sequence of steps can be optimized depending on substrate stability and desired regioselectivity.
This detailed overview synthesizes the preparation methods of (1-cyclopentyl-1H-benzo[d]triazol-5-yl)methanamine based on authoritative synthetic protocols for benzo[d]triazole derivatives and related functional group transformations. The integration of metal-catalyzed cycloadditions, reduction, oxidation, reductive amination, and N-alkylation forms a comprehensive strategy for the efficient synthesis of this compound.
Chemical Reactions Analysis
(1-Cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine: can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or nitric acid.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions may require various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation can yield nitro derivatives or other oxidized products.
Reduction can produce amines or other reduced derivatives.
Substitution reactions can result in a variety of substituted benzo[d][1,2,3]triazoles.
Scientific Research Applications
(1-Cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine: has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand or inhibitor in biological studies, interacting with various biomolecules.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It can be utilized in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, depending on the specific biological system or chemical reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of (1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine and related compounds:
Key Observations:
- Substituent Effects: Cyclopentyl vs. However, this may reduce aqueous solubility, necessitating salt formation (e.g., hydrochloride) for pharmaceutical formulations. Trityl vs. Cyclopentyl: The trityl group in the imidazole derivative () provides steric protection for the amine but is too bulky for most therapeutic applications, limiting its utility to synthetic intermediates.
Heterocycle Core :
- Benzotriazole vs. Oxadiazole/Imidazole : Benzotriazoles are preferred for their metabolic stability and hydrogen-bonding capacity, whereas oxadiazoles () are often used in agrochemicals due to their electron-deficient nature. Imidazoles () are more basic and prone to protonation under physiological conditions.
Biological Activity
(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a compound belonging to the class of benzo[d][1,2,3]triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound contains a cyclopentyl group attached to a benzo[d][1,2,3]triazole core, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various strains are summarized in the table below:
| Compound | MIC (μM) | MBC (μM) | MBC/MIC |
|---|---|---|---|
| 1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine | 27.4 | 438.0 | 16 |
| Ciprofloxacin | 4.7 | 9.6 | 2 |
These results indicate that the compound has a substantial antimicrobial effect against certain bacterial strains, although further studies are needed to explore its full potential and mechanisms of action .
Cytogenetic Activity
A study investigating the cytogenetic effects of related triazole compounds found that certain derivatives exhibited significant cytogenetic activity without cytostatic properties. While specific data on this compound was not detailed in this study, it highlights the potential for triazole compounds to affect cellular processes such as sister chromatid exchanges and proliferation rates .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with DNA Replication : The triazole moiety may interact with nucleic acids or associated proteins, disrupting replication and transcription processes.
Case Studies
A notable case study involved the evaluation of the compound's effects on specific bacterial strains. The compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated a promising antibacterial profile that warrants further exploration in clinical settings.
Q & A
Spectroscopy :
- ¹H/¹³C NMR : Confirm cyclopentyl and benzotriazole proton environments. For methanamine, expect signals near δ 3.5–4.0 ppm (CH₂NH₂) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS: [M+H]⁺).
Q. Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
Elemental Analysis : Match calculated and observed C, H, N percentages.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and tautomeric behavior of this compound?
- Approach :
Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and tautomeric stability. Compare results with crystallographic data to validate predictions .
Solvatochromic Analysis : Simulate UV-Vis spectra in solvents of varying polarity (e.g., water, DMSO) to study solvent effects on electronic transitions, as done for analogous benzotriazole derivatives .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved, particularly for dynamic or tautomeric systems?
- Resolution Strategies :
Variable-Temperature NMR : Perform experiments at low temperatures (e.g., 223 K) to slow dynamic processes and simplify splitting patterns, as applied to tautomeric triazole systems .
X-ray Crystallography : Resolve solid-state structures to confirm substituent positions and rule out solution-phase ambiguities. For example, X-ray data for 3-phenyl-1,2,4-triazole-5-amine revealed tautomeric forms .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in biological systems?
- Methodology :
Functional Group Modification : Replace the cyclopentyl group with bulkier substituents (e.g., adamantyl) to study steric effects on receptor binding.
Bioisosteric Replacement : Substitute the benzotriazole core with 1,2,4-triazole or imidazole rings, as seen in bioactive analogs .
Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors), leveraging triazole-based ligands as templates .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational spectral data?
- Troubleshooting Steps :
Re-optimize Computational Models : Ensure solvent effects and dispersion corrections (e.g., D3BJ) are included in DFT calculations .
Cross-Validate Techniques : Compare IR/Raman vibrational modes with calculated frequencies to identify systematic errors.
Re-examine Experimental Conditions : Confirm sample concentration, solvent, and temperature match computational assumptions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
